Cas no 461684-28-6 ((2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid)

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid is a synthetic organic compound featuring a chromene core conjugated with a prop-2-enoic acid moiety. Its α,β-unsaturated carbonyl structure imparts reactivity suitable for applications in medicinal chemistry and materials science. The compound's rigid chromene scaffold enhances stability, while the carboxylic acid group offers functional versatility for derivatization or coordination. Its conjugated system may contribute to photophysical properties, making it a candidate for optoelectronic research. The 2-methyl substitution on the chromene ring influences steric and electronic effects, potentially modulating biological activity or polymerization behavior. This compound serves as a valuable intermediate for synthesizing heterocyclic derivatives or metal-organic frameworks.
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid structure
461684-28-6 structure
Product name:(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
CAS No:461684-28-6
MF:C13H12O3
Molecular Weight:216.232583999634
CID:5928953
PubChem ID:5736204

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
    • (E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid
    • 3-(2-Methyl-2H-chromen-3-yl)-acrylic acid
    • 2-Propenoic acid, 3-(2-methyl-2H-1-benzopyran-3-yl)-
    • F1260-1269
    • NS-02501
    • AKOS000267151
    • IDI1_022433
    • (E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
    • AKOS016038976
    • 461684-28-6
    • 3-(2-Methyl-2H-chromen-3-yl)acrylic acid
    • CS-0323105
    • (2E)-3-(2-methyl-2H-chromen-3-yl)-2-propenoic acid
    • HMS1485N13
    • MFCD03011615
    • インチ: 1S/C13H12O3/c1-9-10(6-7-13(14)15)8-11-4-2-3-5-12(11)16-9/h2-9H,1H3,(H,14,15)
    • InChIKey: OEZHHHFRMDIKIH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1=CC2=CC=CC=C2OC1C

計算された属性

  • 精确分子量: 216.078644241g/mol
  • 同位素质量: 216.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.278±0.06 g/cm3(Predicted)
  • Boiling Point: 410.6±44.0 °C(Predicted)
  • 酸度系数(pKa): 4.60±0.10(Predicted)

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1260-1269-1mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1260-1269-3mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1260-1269-5mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1260-1269-40mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1260-1269-2mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1260-1269-25mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1260-1269-15mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
15mg
$89.0 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393775-50mg
(E)-3-(2-methyl-2H-chromen-3-yl)acrylic acid
461684-28-6 98%
50mg
¥1113.00 2024-05-12
Life Chemicals
F1260-1269-50mg
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1260-1269-20μmol
(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid
461684-28-6 90%+
20μl
$79.0 2023-05-17

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid 関連文献

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acidに関する追加情報

Chemical Profile of (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid (CAS No. 461684-28-6)

(2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid, identified by its CAS number 461684-28-6, is a structurally intriguing compound belonging to the chromene derivatives. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both an α,β-unsaturated carbonyl group and a chromenone moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.

The chromene core, a heterocyclic aromatic system, is well-documented for its broad spectrum of biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. In particular, derivatives of 2H-chromen-3-one have been extensively studied for their pharmacological potential. The introduction of a prop-2-enone group at the 3-position of the chromene ring in (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid introduces additional reactivity, enabling diverse functionalization pathways. This structural feature has been exploited in the synthesis of novel drug candidates targeting various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid and biological targets. Studies suggest that the α,β-unsaturated carbonyl moiety can engage in Michael addition reactions with nucleophilic residues in proteins, potentially modulating enzyme activity. Furthermore, the electron-deficient nature of the chromene ring enhances its ability to interact with aromatic hydrophobic pockets in binding sites, making it a promising candidate for drug design.

One of the most compelling aspects of (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have demonstrated its utility in generating derivatives with enhanced bioavailability and targeted action. For instance, modifications at the 5-position of the chromene ring or at the terminal double bond have yielded compounds with improved solubility and metabolic stability. These findings align with current trends in medicinal chemistry toward designing molecules with multiple functional handles for optimal pharmacokinetic profiles.

The biological activity of (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid has been explored in several preclinical studies. Notably, preliminary assays indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The mechanism of action likely involves disruption of signaling pathways critical for cell proliferation and survival. While these findings are promising, further investigation is warranted to elucidate the precise molecular targets and optimize dosing regimens.

From a synthetic chemistry perspective, (2E)-3-(2-methyl-2H-chromen-3-yl)prop-2-enoic acid serves as an excellent building block for exploring novel reaction methodologies. The combination of a reactive double bond and an electron-deficient heterocycle allows for diverse transformations, including cross-coupling reactions, cycloadditions, and oxidation processes. Such synthetic versatility is crucial for developing libraries of compounds amenable to high-throughput screening (HTS). Recent reports highlight its use in generating libraries of chromene-based molecules for HTS campaigns aimed at identifying lead compounds for drug development.

The pharmaceutical industry's interest in natural product-inspired scaffolds has also contributed to the study of (2E)-3-(2-methyl-2H-chromen-3-ylo prop - 1 - enoic acid) analogs. Chromenes are ubiquitous in nature and are found in various plants as flavonoids with well-documented health benefits. By leveraging natural products as inspiration, chemists can design molecules that mimic their bioactivity while improving pharmacological properties such as selectivity and efficacy. This approach aligns with the growing emphasis on sustainable drug discovery strategies that incorporate elements from nature.

In conclusion,( 1 - E ) - 1 - ( 1 - m e t h y l - 1 H - c h r o m e n - 1 - y l ) p r o p - 0 - e n o i c a c i d ( C A S N o .4 6 16 8 4 - 28 -6 ) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological profile, make it a valuable scaffold for further exploration. As computational tools and synthetic methodologies continue to advance,( ( E ) - p r o p -0 e n o i c a c i d ) _ ( _ _ _ _ _ _ _ _ _ _ _ _ _ _) _ ( ( ( H ) C R O M E N E ) )_ derivatives are likely to play an increasingly important role in the development of next-generation therapeutics.

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